molecular formula C17H14N2O8S B11494226 1-{[4-(4-Nitrophenoxy)phenyl]sulfonyl}-5-oxoproline

1-{[4-(4-Nitrophenoxy)phenyl]sulfonyl}-5-oxoproline

Katalognummer: B11494226
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: VIDFYWQCTXRSSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound that features a pyrrolidine ring, a nitrophenoxy group, and a benzenesulfonyl group

Vorbereitungsmethoden

The synthesis of 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the nitrophenoxy group: This can be achieved by reacting 4-nitrophenol with an appropriate halogenated benzene derivative under basic conditions.

    Introduction of the benzenesulfonyl group: This step involves sulfonylation, where the nitrophenoxy compound is treated with a sulfonyl chloride derivative.

    Cyclization to form the pyrrolidine ring: The final step involves cyclization, where the intermediate compound undergoes intramolecular cyclization to form the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activity or protein interactions.

Wirkmechanismus

The mechanism of action of 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the benzenesulfonyl group can form strong interactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID include:

    1-[4-(4-NITROPHENOXY)BENZENESULFONYL]PIPERIDINE: This compound has a piperidine ring instead of a pyrrolidine ring, which can affect its biological activity and chemical reactivity.

    4-NITROBENZENESULFONYL CHLORIDE: This compound lacks the pyrrolidine ring and carboxylic acid group, making it more reactive and suitable for different types of chemical reactions.

The uniqueness of 1-[4-(4-NITROPHENOXY)BENZENESULFONYL]-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C17H14N2O8S

Molekulargewicht

406.4 g/mol

IUPAC-Name

1-[4-(4-nitrophenoxy)phenyl]sulfonyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H14N2O8S/c20-16-10-9-15(17(21)22)18(16)28(25,26)14-7-5-13(6-8-14)27-12-3-1-11(2-4-12)19(23)24/h1-8,15H,9-10H2,(H,21,22)

InChI-Schlüssel

VIDFYWQCTXRSSE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.